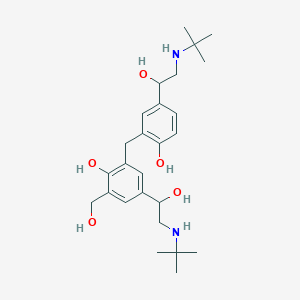

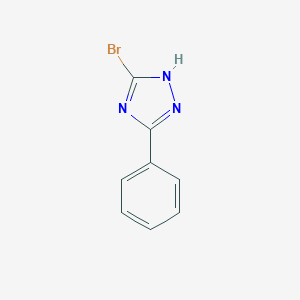

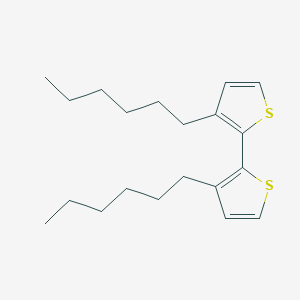

![molecular formula C11H11BrN2 B173845 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 108061-47-8](/img/structure/B173845.png)

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

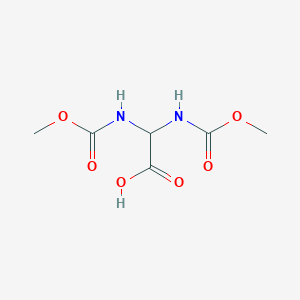

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as 7-Bromo-THP, is an indole-based heterocyclic compound that has been widely studied due to its unique pharmacological properties. 7-Bromo-THP is a highly potent agonist of the serotonin 5-HT2A receptor, and has been used in various scientific studies to explore its potential therapeutic applications.

Scientific Research Applications

1. Anti-Cancer Agents

- Summary of the Application: This compound has been used in the design and synthesis of novel anti-cancer agents. Specifically, derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown high anti-tumor activity .

- Methods of Application: The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs. The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

2. Alkaloid Synthesis

- Summary of the Application: 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole has been employed in alkaloid synthesis and in studies on neurodegenerative diseases .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

3. Anti-HIV Agents

- Summary of the Application: Indolyl and oxochromenyl xanthenone derivatives of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have been reported to have potential anti-HIV-1 activity .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Studies on Neurodegenerative Diseases

- Summary of the Application: 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole has been used in studies on neurodegenerative diseases .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Anti-HIV Agents

- Summary of the Application: Indolyl and oxochromenyl xanthenone derivatives of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have been reported to have potential anti-HIV-1 activity .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Synthesis of the Indolyl-β-carboline Alkaloid Eudistomin U

- Summary of the Application: 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole was employed in the synthesis of the indolyl-β-carboline alkaloid eudistomin U via IBX mediated room temperature oxidative aromatization .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

properties

IUPAC Name |

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHAQVIJZAMMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434588 |

Source

|

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

CAS RN |

108061-47-8 |

Source

|

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)